Superior Selectivity for G-Protein Gated Potassium Channels (IKACh) Over Other Inward Rectifiers
(2-Chlorophenyl)diphenylmethanol (UCL 1880) demonstrates high potency and selectivity for the G-protein gated inwardly rectifying potassium channel (IKACh) with an IC50 of 0.18 μM in neonatal rat cardiac myocytes, whereas concentrations that produce near-maximal block of IKACh exhibit minimal inhibitory effects on IK1 and IKATP [1]. This contrasts sharply with the non-selective inorganic cation barium, which inhibits IKACh (IC50 34.9 μM), IK1 (IC50 16.8 μM), and IKATP (IC50 164.5 μM) across overlapping concentration ranges [1].
| Evidence Dimension | Inhibitory potency (IC50) against IKACh |
|---|---|
| Target Compound Data | IC50 = 0.18 μM |
| Comparator Or Baseline | Barium: IC50 = 34.9 μM (IKACh), 16.8 μM (IK1), 164.5 μM (IKATP); UCL 1495 (cetiedil analog): IC50 = 0.46 μM (IKACh) |
| Quantified Difference | UCL 1880 is approximately 194-fold more potent against IKACh than barium (0.18 μM vs. 34.9 μM). Selectivity ratio (IK1 IC50 / IKACh IC50): >55-fold for UCL 1880 vs. ~0.48-fold for barium. |
| Conditions | Whole-cell voltage clamp recordings in neonatal rat cardiac myocytes, holding potential -50 mV |
Why This Matters
Researchers investigating G-protein coupled receptor signaling in atrial myocytes require pharmacological tools with high target specificity; UCL 1880's sub-micromolar potency and marked selectivity for IKACh over other inward rectifiers minimizes off-target confounding effects.
- [1] Azam, R. (1999). The pharmacology of three inwardly rectifying potassium channels in neonatal rat cardiac myocytes. Doctoral thesis, University of London. View Source
